methyl 7-cyano-1H-indole-5-carboxylate

Description

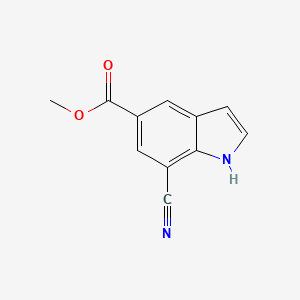

Methyl 7-cyano-1H-indole-5-carboxylate is an indole derivative featuring a cyano group (-CN) at the 7-position and a methyl ester (-COOCH₃) at the 5-position. Indole derivatives are critical in medicinal chemistry and materials science due to their diverse reactivity and biological activity.

Properties

Molecular Formula |

C11H8N2O2 |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

methyl 7-cyano-1H-indole-5-carboxylate |

InChI |

InChI=1S/C11H8N2O2/c1-15-11(14)8-4-7-2-3-13-10(7)9(5-8)6-12/h2-5,13H,1H3 |

InChI Key |

BQQDANCNZGZXMD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C2C(=C1)C=CN2)C#N |

Origin of Product |

United States |

Preparation Methods

Cyanation of Indoline to 7-Cyanoindoline

- Reaction: The cyanation of indoline derivatives to form 7-cyanoindoline is performed in two steps.

- Reagents: A Lewis acid (such as boron trichloride) and a cyanation agent (preferably trichloroacetonitrile) are used.

- Conditions: The reaction is carried out in an inert solvent like toluene at temperatures between 40°C and 100°C (preferably 50°C to 65°C).

- Mechanism: The indoline reacts with the cyanation agent in the presence of the Lewis acid to form an intermediate, which is then treated with an alkali metal alcoholate (e.g., sodium methanolate) to yield 7-cyanoindoline.

- Solvents: Toluene for the first step; corresponding alcohol (methanol or ethanol) for the second step.

- Reaction time: Typically 12 to 24 hours.

Catalytic Dehydrogenation to 7-Cyanoindole

- Reaction: The 7-cyanoindoline intermediate undergoes catalytic dehydrogenation to form 7-cyanoindole.

- Catalysts: Noble metal catalysts such as palladium on aluminum oxide (5–10% Pd by weight) are preferred.

- Conditions: The reaction is performed in a high-boiling organic solvent at temperatures ranging from 130°C to reflux temperature.

- Catalyst loading: 0.001 to 0.01 mol per mole of 7-cyanoindoline, preferably 0.003 to 0.005 mol.

- Additional reagents: The presence of a benzyl ester of a C1–C4 alkyl group during dehydrogenation can improve yields.

- Reaction time: 2 to 4 hours.

Esterification to this compound

- Starting material: 7-cyano-1H-indole-5-carboxylic acid (obtained or commercially available).

- Reaction: Esterification of the carboxylic acid group with methanol under acidic conditions.

- Typical reagents: Methanol and an acid catalyst such as sulfuric acid or hydrochloric acid.

- Conditions: Reflux conditions for several hours to ensure complete conversion.

- Alternative methods: Use of coupling agents or microwave-assisted esterification to enhance reaction efficiency.

Alternatively, the ester group can be introduced via acylation of 7-cyanoindole with organometallic reagents:

- Organometallic reagents: Compounds of the general formula R–Q, where R is an alkyl or aryl group and Q is a metal atom or metal-halogen group (e.g., magnesium bromide).

- Reaction: Acylation of 7-cyanoindole with the organometallic reagent yields the corresponding 7-acylindole derivative, which can be further converted to the methyl ester.

Summary Table of Preparation Steps

| Step No. | Transformation | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Cyanation of indoline | Indoline + trichloroacetonitrile + boron trichloride, toluene, 50–65°C, 12–24 h | Two-step: cyanation then alkali metal alcoholate treatment |

| 2 | Catalytic dehydrogenation | Pd/Al2O3 catalyst, high-boiling solvent, 130°C to reflux, 2–4 h | Catalyst loading 0.003–0.005 mol/mole substrate; benzyl ester additive optional |

| 3 | Esterification or acylation | Methanol + acid catalyst (H2SO4/HCl) or organometallic reagent (e.g., R–MgBr) | Esterification under reflux or acylation with organometallics |

Research Findings and Optimization Notes

- The use of trichloroacetonitrile as the cyanation agent is preferred due to its efficiency and selectivity for introducing the cyano group at the 7-position.

- Boron trichloride is the preferred Lewis acid catalyst for cyanation, providing good yields and mild reaction conditions.

- Palladium on aluminum oxide is a highly effective catalyst for the dehydrogenation step, balancing activity and selectivity.

- The presence of benzyl esters during dehydrogenation can enhance catalyst performance and product purity.

- Microwave-assisted synthesis and solvent-free conditions have been explored to improve reaction rates and reduce environmental impact, though these methods require further optimization for scale-up.

- The esterification step is straightforward but can be optimized by using coupling agents or alternative catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-cyano-1H-indole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 7-cyano-1H-indole-5-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 7-cyano-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the indole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key differences among indole carboxylates arise from substituent type, position, and ester group variations. Below is a comparative analysis (Table 1):

Table 1: Structural Comparison of Indole Carboxylates

Physical and Chemical Properties

- Melting Points : While direct data is unavailable, methyl 5-benzyloxy-1H-indole-2-carboxylate derivatives exhibit melting points around 193–195°C after hydrolysis , suggesting that steric and electronic effects from substituents significantly influence thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.